molecular formula C28H31N3O5S B11444394 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide

Cat. No.: B11444394
M. Wt: 521.6 g/mol
InChI Key: ASROLUKDCWXOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is a structurally complex molecule featuring a thieno[2,3-d]pyrimidine core substituted with a 5,6-dimethyl-2,4-dioxo moiety, a 2-phenylethyl group at position 3, and an acetamide side chain linked to a 3,4-dimethoxyphenylethyl group. This compound belongs to a class of thienopyrimidine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C28H31N3O5S

Molecular Weight

521.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C28H31N3O5S/c1-18-19(2)37-27-25(18)26(33)30(15-13-20-8-6-5-7-9-20)28(34)31(27)17-24(32)29-14-12-21-10-11-22(35-3)23(16-21)36-4/h5-11,16H,12-15,17H2,1-4H3,(H,29,32)

InChI Key

ASROLUKDCWXOLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)CCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Temperature : 80–100°C (reflux)

  • Catalyst : Piperidine (1–2 mol%)

  • Yield : 68–72%

Coupling of the N-[2-(3,4-Dimethoxyphenyl)ethyl] Acetamide Side Chain

The final step involves coupling the thienopyrimidine intermediate with N-[2-(3,4-dimethoxyphenyl)ethyl]amine . VulcanChem’s protocol employs DMAP and EDCI.HCl in dichloromethane, mirroring methods used for structurally analogous compounds. The acetamide bond forms via activation of the carboxylic acid group, followed by nucleophilic attack by the amine.

Critical Parameters:

  • Molar Ratio : 1:1 (acid:amine)

  • Reaction Time : 24–48 hours

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane)

  • Yield : 65–70%

Comparative Analysis of Synthetic Routes

StepMethodReagents/ConditionsYieldSource
Thienopyrimidine coreGewald reactionPiperidine, ethanol, reflux68–72%
3-AlkylationEDCI couplingEDCI.HCl, DMAP, CH₂Cl₂, 0°C → RT76%
Acetamide couplingCarbodiimideEDCI.HCl, DMAP, CH₂Cl₂, 24h65–70%

Analytical Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 6.82–6.75 (m, 3H, aromatic H), 4.21 (s, 2H, CH₂CO), 3.88 (s, 6H, OCH₃), 2.45 (s, 6H, CH₃).

HPLC Purity : >98% (C18 column, acetonitrile/H₂O gradient).

Challenges and Mitigation Strategies

  • Low Solubility : The intermediate thienopyrimidine exhibits poor solubility in polar solvents. Use of DMF/DMSO mixtures (1:1) enhances reaction homogeneity.

  • Epimerization : The 3-position alkylation may lead to stereochemical instability. Conducting reactions at 0–5°C minimizes racemization.

Scalability and Industrial Relevance

The EDCI-mediated coupling and Gewald cyclization are scalable to kilogram quantities, as evidenced by patent CN103664681A. Cost-effective alternatives to EDCI, such as DCC (dicyclohexylcarbodiimide), are under investigation but currently offer lower yields (~60%) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thioethers or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

Antimicrobial Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide exhibits notable antimicrobial properties. It has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Summary

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Staphylococcus aureus8Significant
Enterococcus faecium8Significant
Candida auris< 16Moderate
Klebsiella pneumoniae> 64No activity

The compound shows significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. Its antifungal activity includes effectiveness against drug-resistant strains of Candida species.

Anticancer Applications

Research has demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The mechanisms involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
Caco-220Cell cycle arrest (G1 phase)

The compound has shown promising results in inhibiting the growth of lung cancer (A549) and colon cancer (Caco-2) cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thieno[2,3-d]pyrimidine core influence biological activity significantly. Key observations include:

  • Substitution Patterns : Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency.
  • Alkyl Chain Length : Variations in the thiophene-linked alkyl chain length affect both antimicrobial and anticancer activities.

Compounds with bulky or electron-rich substituents tend to exhibit improved activity against resistant strains compared to their less substituted counterparts.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step processes including cyclocondensation reactions and acetylation. The interaction with biological targets often involves non-covalent bonding mechanisms such as hydrogen bonds and van der Waals interactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide likely involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic or signaling pathways.

    Receptor Binding: It could bind to specific receptors, modulating their activity.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound’s thieno[2,3-d]pyrimidine core is distinct from pyrido[2,3-d]pyrimidine () and thieno[3,2-d]pyrimidine (), which alter electronic properties and binding affinity .

Substituent Effects :

  • The 3,4-dimethoxyphenylethyl group in the target compound may improve solubility and membrane permeability compared to simpler aryl groups (e.g., 2-methoxyphenyl in ) .
  • The 2-phenylethyl substituent at position 3 could enhance hydrophobic interactions with target proteins, similar to the 7-phenyl group in .

Biological Activity: Compound 6c () demonstrates antimicrobial activity, suggesting that dimethylthienopyrimidine derivatives with benzimidazole linkers are promising for antibiotic development .

Physicochemical and Pharmacokinetic Properties

Advanced computational tools like ChemGPS-NP () and machine learning models () have been employed to predict properties such as logP, solubility, and permeability. For example:

  • The target compound’s 3,4-dimethoxyphenylethyl group likely reduces logP compared to purely hydrophobic substituents (e.g., 2-ethylphenyl in ), improving aqueous solubility .
  • XGBoost-based models () could predict its superconducting or pharmacokinetic profiles, though such data remains unpublished .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups: The 3,4-dimethoxy substitution in the target compound may enhance binding to aromatic receptors (e.g., kinase ATP pockets) compared to mono-methoxy analogs () .
  • Dioxo vs.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is a thienopyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H28N4O5
  • Molecular Weight : 488.5 g/mol
  • Purity : Typically around 95% .

The compound features a complex structure with methoxy and phenyl groups that may enhance its interaction with biological targets through hydrophobic and electronic effects.

The proposed mechanism of action involves the interaction of this compound with specific enzymes or receptors involved in disease processes. Experimental studies are necessary to elucidate the precise mechanisms through assays measuring enzyme activity or receptor binding affinity .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thienopyrimidine derivatives. For instance:

  • Inhibition of COX Enzymes : The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes. In vitro assays revealed that certain derivatives suppressed COX-2 activity significantly. The half-maximal inhibitory concentration (IC50) values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib .
CompoundIC50 (μmol)Comparison
Celecoxib0.04 ± 0.01Standard
Compound A0.04 ± 0.09Similar
Compound B0.05 ± 0.02Comparable

Anticancer Activity

Thienopyrimidine derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through various pathways:

  • Cell Line Studies : In vitro studies using cancer cell lines indicated that the compound could inhibit cell proliferation and induce cell cycle arrest .

Other Biological Activities

The compound's structural features suggest potential activities beyond anti-inflammatory and anticancer effects:

  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various thienopyrimidine derivatives and evaluated their biological activities against COX enzymes. Compounds with specific substituents exhibited enhanced anti-inflammatory properties .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of thienopyrimidine derivatives revealed that electron-releasing groups significantly enhance anti-inflammatory activity .

Q & A

How can researchers optimize the synthetic route for this compound to improve yield and purity?

Answer:
Optimizing synthesis involves multi-step reaction planning, solvent selection, and catalyst efficiency. For heterocyclic systems like thieno[2,3-d]pyrimidinones, key steps include cyclocondensation of thiourea derivatives with diketones under acidic conditions . Advanced techniques such as continuous flow reactors and automated synthesis platforms (e.g., AI-driven platforms like COMSOL Multiphysics) can enhance reproducibility and scalability . Purification via column chromatography or recrystallization should be validated using HPLC to ensure >95% purity. Reaction parameters (temperature, stoichiometry) should be tested via factorial design to identify critical variables .

What advanced spectroscopic and crystallographic techniques are recommended for confirming the molecular structure?

Answer:

  • X-ray crystallography : Resolves 3D conformation, particularly for stereochemical centers and hydrogen-bonding networks in the pyrimidine ring .
  • NMR spectroscopy : 1H/13C NMR (DMSO-d6) identifies substituent environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.4 ppm). 2D techniques (COSY, HSQC) confirm connectivity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 591.68) .
  • IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH acetamide bands at ~3300 cm⁻¹ .

What in vitro assays are suitable for evaluating the compound's potential pharmacological effects?

Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) to determine Ki values .
  • ADME profiling : Microsomal stability (human liver microsomes) and Caco-2 permeability assays predict pharmacokinetics .

How can molecular docking and DFT calculations predict the compound's interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding poses in target active sites (e.g., COX-2, DHFR). Use PyMOL for visualization of hydrogen bonds with key residues (e.g., Arg120 in COX-2) .
  • DFT (Gaussian 09) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

What factorial design approaches are effective in studying reaction parameters for this compound's synthesis?

Answer:

  • Box-Behnken Design : Test 3–5 variables (e.g., temperature, catalyst loading, solvent polarity) with minimal runs. Optimize for yield (response surface methodology) .
  • Taguchi Method : Prioritize factors affecting purity (e.g., reaction time > solvent type) via signal-to-noise ratios .
  • Plackett-Burman Design : Screen 7–11 variables in 12 runs to identify critical parameters (e.g., pH sensitivity of cyclization steps) .

How should discrepancies between computational predictions and experimental results in activity studies be addressed?

Answer:

  • Data validation : Cross-check docking scores (e.g., ΔG < -8 kcal/mol) with SPR-measured binding affinities (KD). Adjust force field parameters if deviations exceed 20% .
  • Controlled replicates : Repeat assays under standardized conditions (n ≥ 3) to rule out experimental variability .
  • Meta-analysis : Compare with structurally analogous compounds (e.g., pyridine derivatives) to identify scaffold-specific outliers .

What methodologies are used to assess the compound's stability under various conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor via UPLC for degradation products (e.g., hydrolysis of acetamide moiety) .
  • pH stability : Incubate in buffers (pH 1–13) for 24h. Quantify intact compound using LC-MS .
  • Long-term storage : Stability studies at -20°C/25°C over 6–12 months with periodic sampling .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/purification .
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid (if basic), and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water (15 min); if inhaled, move to fresh air and administer oxygen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.